molecular formula C10H7FNNaO3 B2524614 Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate CAS No. 2094151-61-6

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

Cat. No. B2524614
M. Wt: 231.158
InChI Key: QZYGQKHLJZQURQ-UHFFFAOYSA-M
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Description

The compound of interest, Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity. The presence of a fluorine atom at the 6-position is a common feature in this class, which is known to enhance antibacterial activity .

Synthesis Analysis

The synthesis of related fluorinated quinolone derivatives has been described in the literature. For instance, the synthesis of 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids involves the alkylation of 6,7-difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester with substituted-benzyl chlorides, followed by treatment with piperazine derivatives and hydrolysis . Another related compound, Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, is synthesized from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline through nucleophilic addition and cyclization . These methods provide a framework for the synthesis of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones typically includes a bicyclic core with a carboxylic acid group, a ketone at the 4-position, and a fluorine atom at the 6-position. The structure is confirmed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . These techniques would also be applicable for confirming the structure of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate.

Chemical Reactions Analysis

Fluorinated quinolones undergo various chemical reactions, including alkylation and nucleophilic addition, as part of their synthesis . The presence of reactive functional groups such as the carboxylic acid and ketone allows for further derivatization and the formation of salts, such as the sodium salt in the compound of interest. The specific chemical reactions that Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate would undergo are not detailed in the provided papers but can be inferred from related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The fluorine atom contributes to the lipophilicity and enhances the antibacterial activity of these compounds . The optimization of reaction conditions, such as temperature and reaction time, is crucial for achieving high yields in the synthesis of these compounds . The solubility, stability, and reactivity of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate would be expected to be similar to those of related fluorinated quinolones, although specific data for this compound is not provided in the papers.

Scientific Research Applications

Photostability and Photochemistry

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate's photostability and photochemical properties have been explored, indicating its susceptibility to photodegradation under specific conditions. For example, studies on related compounds have shown that irradiation in water can lead to low-efficiency substitution of the fluoro group by an OH group, with the presence of sodium sulfite or phosphate significantly altering the reaction pathway. This research is crucial for understanding the stability of such compounds under exposure to light, impacting their potential applications in scientific research and development (Mella, Fasani, & Albini, 2001).

Synthesis and Structural Analysis

The synthesis and structural analysis of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate and its derivatives are vital for their application in various research domains. For instance, the synthesis process involving sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline has been optimized, providing insights into the efficient production of such compounds. Such research supports the development of new methodologies for synthesizing quinoline derivatives, which are essential for pharmaceutical research and material science (Zhu Xiu-jie, 2010).

Antibacterial Activity

Research on Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives has highlighted their potential antibacterial activity. Studies have synthesized and tested various quinolone derivatives for their efficacy against different bacterial strains. This line of research is crucial for the development of new antibacterial agents, contributing to the fight against antibiotic-resistant bacteria. Such studies not only expand our understanding of quinoline carboxylates but also pave the way for new therapeutic agents (Cooper, Klock, Chu, & Fernandes, 1990).

Anticancer Research

The investigation into the anticancer properties of Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives is a promising area of research. For example, studies have explored the synthesis and biological evaluation of fluoroquinolones with potential antibacterial and anticancer activities. This dual-functionality aspect makes such compounds highly valuable for developing novel chemotherapeutic agents, offering insights into their mechanisms of action against cancer cells and bacteria (Al-Trawneh et al., 2010).

properties

IUPAC Name

sodium;6-fluoro-2-oxo-3,4-dihydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3.Na/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8;/h1-3,7H,4H2,(H,12,13)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZYGQKHLJZQURQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=C(C=C2)F)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FNNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate

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